1-[4-(Piperidin-1-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
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Overview
Description
1-[4-(Piperidin-1-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is a complex organic compound that features a piperidine ring attached to a phenyl group, which is further connected to a boronic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Piperidin-1-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidinyl Phenyl Intermediate: This step involves the reaction of piperidine with a halogenated benzene derivative under basic conditions to form the piperidinyl phenyl intermediate.
Boronic Ester Formation: The intermediate is then reacted with a boronic acid derivative, such as pinacolborane, under palladium-catalyzed conditions to form the boronic ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Piperidin-1-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-[4-(Piperidin-1-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(Piperidin-1-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone involves its interaction with specific molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The piperidine ring can interact with biological receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethanone: Similar structure but lacks the boronic ester moiety.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Contains the boronic ester but lacks the piperidinyl phenyl group.
Uniqueness
1-[4-(Piperidin-1-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is unique due to the combination of the piperidine ring and the boronic ester, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-piperidin-1-ylphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO3/c1-18(2)19(3,4)24-20(23-18)14-17(22)15-8-10-16(11-9-15)21-12-6-5-7-13-21/h8-11H,5-7,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVXHKMAJUMMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=O)C2=CC=C(C=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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